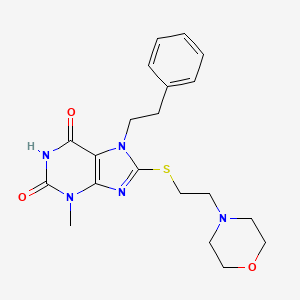
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural features that include a methyl group, a morpholinoethyl thio group, and a phenethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific enzymes essential for the viral life cycle. For instance, studies have shown that purine derivatives can interfere with the activity of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for RNA viruses.
Anticancer Activity
The compound's potential anticancer activity is attributed to its ability to modulate pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been suggested that the morpholinoethyl thio group enhances the compound's interaction with cellular targets, potentially leading to improved efficacy against various cancer types.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism and viral replication.
- Induction of Apoptosis : It appears to activate apoptotic signaling pathways in cancer cells, promoting programmed cell death.
- Interaction with Cellular Receptors : The morpholino group may facilitate binding to specific receptors or enzymes, enhancing the pharmacological profile of the compound.
Study 1: Antiviral Activity Assessment
A study conducted on various purine derivatives demonstrated that this compound exhibited significant inhibitory activity against influenza virus in vitro. The IC50 value was determined to be approximately 5 µM, indicating potent antiviral effects compared to control compounds.
Study 2: Anticancer Efficacy
In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively induces apoptosis in these cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar purine derivatives:
| Compound Name | Structure Features | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 3-Methylxanthine | Methyl group at position 3 | Moderate | Low |
| 8-Aminoguanosine | Amino group at position 8 | High | Moderate |
| 9-Methyladenine | Methyl group at position 9 | Low | High |
The unique combination of substituents in this compound distinguishes it from these compounds and may contribute to its enhanced biological activities.
Propiedades
IUPAC Name |
3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-23-17-16(18(26)22-19(23)27)25(8-7-15-5-3-2-4-6-15)20(21-17)29-14-11-24-9-12-28-13-10-24/h2-6H,7-14H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLFRQSZVYSVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














